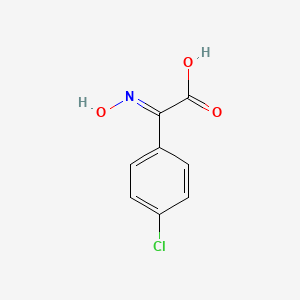
(2Z)-2-(4-chlorophenyl)-2-(N-hydroxyimino)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-2-(4-氯苯基)-2-(N-羟基亚氨基)乙酸是一种化学化合物,其特征在于存在一个氯苯基基团和一个羟基亚氨基基团连接到乙酸骨架上。
准备方法
合成路线和反应条件
(2Z)-2-(4-氯苯基)-2-(N-羟基亚氨基)乙酸的合成通常涉及4-氯苯甲醛与盐酸羟胺的反应,生成相应的肟。然后将该中间体在碱性条件下与氯乙酸反应,得到所需产物。反应条件通常包括使用乙醇或甲醇等溶剂,以及氢氧化钠或碳酸钾等碱。
工业生产方法
(2Z)-2-(4-氯苯基)-2-(N-羟基亚氨基)乙酸的工业生产可能涉及类似的合成路线,但规模更大。该工艺针对更高的收率和纯度进行了优化,通常采用连续流动反应器和先进的纯化技术,例如结晶和色谱。
化学反应分析
反应类型
(2Z)-2-(4-氯苯基)-2-(N-羟基亚氨基)乙酸会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的亚硝基衍生物。
还原: 还原反应可以将羟基亚氨基基团转化为胺基团。
取代: 氯苯基基团可以参与亲核取代反应。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠或氢化铝锂等还原剂。
取代: 用于亲核取代反应的试剂包括甲醇钠或叔丁醇钾。
主要形成的产物
氧化: 形成亚硝基衍生物。
还原: 形成胺衍生物。
取代: 形成取代的氯苯基衍生物。
科学研究应用
(2Z)-2-(4-氯苯基)-2-(N-羟基亚氨基)乙酸在科学研究中具有多种应用:
化学: 用作合成更复杂分子的结构单元。
生物学: 研究其作为酶抑制剂的潜力。
医学: 探索其潜在的治疗特性,包括抗炎和抗癌活性。
工业: 用于开发新材料和化学工艺。
作用机制
(2Z)-2-(4-氯苯基)-2-(N-羟基亚氨基)乙酸的作用机制涉及其与特定分子靶标的相互作用。羟基亚氨基基团可以与酶活性位点形成氢键,可能抑制其活性。氯苯基基团可以增强化合物对某些生物靶标的结合亲和力和特异性。
相似化合物的比较
类似化合物
- (2Z)-2-(4-溴苯基)-2-(N-羟基亚氨基)乙酸
- (2Z)-2-(4-氟苯基)-2-(N-羟基亚氨基)乙酸
- (2Z)-2-(4-甲基苯基)-2-(N-羟基亚氨基)乙酸
独特性
(2Z)-2-(4-氯苯基)-2-(N-羟基亚氨基)乙酸由于存在氯苯基基团而具有独特之处,该基团赋予了独特的化学和生物学性质。该化合物的特定结构允许其与分子靶标发生独特的相互作用,使其成为研究和潜在治疗应用的宝贵化合物。
属性
分子式 |
C8H6ClNO3 |
|---|---|
分子量 |
199.59 g/mol |
IUPAC 名称 |
(2E)-2-(4-chlorophenyl)-2-hydroxyiminoacetic acid |
InChI |
InChI=1S/C8H6ClNO3/c9-6-3-1-5(2-4-6)7(10-13)8(11)12/h1-4,13H,(H,11,12)/b10-7+ |
InChI 键 |
FFSIVJPBFDJWMO-JXMROGBWSA-N |
手性 SMILES |
C1=CC(=CC=C1/C(=N\O)/C(=O)O)Cl |
规范 SMILES |
C1=CC(=CC=C1C(=NO)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


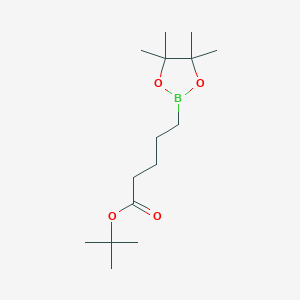
![(2S)-2-amino-1-{4-[(cyclopropylmethyl)amino]piperidin-1-yl}-3-methylbutan-1-one](/img/structure/B11753327.png)
![(S)-10-Amino-1H,3H,5H-spiro[benzo[d]pyrazolo[1,2-a][1,2]diazepine-2,1'-cyclopropane]-5,11(10H)-dione hydrochloride](/img/structure/B11753332.png)
![{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[3-(propan-2-yloxy)propyl]amine](/img/structure/B11753333.png)
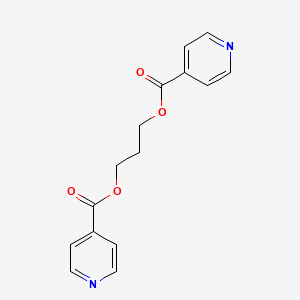
![tert-Butyl N-{[(1S,3S)-rel-3-hydroxycyclopentyl]methyl}carbamate](/img/structure/B11753344.png)
![1-[(2R,3R,4S,5S)-5-fluoro-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B11753361.png)
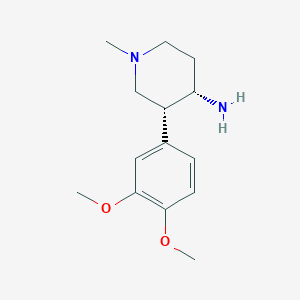
![(1R,4R)-5,5-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B11753385.png)
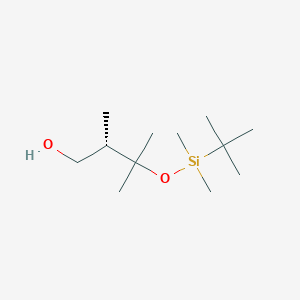
![(8R,11S)-pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-8,11-diol](/img/structure/B11753393.png)
![ethyl (2E)-2-chloro-2-[(3-nitrophenyl)hydrazinylidene]acetate](/img/structure/B11753408.png)
![9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine](/img/structure/B11753412.png)

